1,1,1-Tris(hydroxymethyl)ethane

Thermal Conductivity Phase Change Materials Calorimetry

1,1,1-Tris(hydroxymethyl)ethane (TME) is a tri-functional polyol with a compact neopentyl core, conferring exceptional thermal, hydrolytic, and oxidative stability to its ester derivatives. Unlike generic triols, TME's unique architecture delivers quantifiably higher solid-state thermal conductivity and phase-change enthalpy, making it ideal for precision polymer architectures, high-performance lubricants (meeting ISO VG 46), and advanced thermal energy storage (up to 224.7 J/g latent heat). This consistent, high-purity feedstock ensures predictable crosslinking density and long-term durability in demanding applications.

Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
CAS No. 77-85-0
Cat. No. B165348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Tris(hydroxymethyl)ethane
CAS77-85-0
Synonyms1.1.1-Tris(hydroxymethyl)ethane
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC(CO)(CO)CO
InChIInChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3
InChIKeyQXJQHYBHAIHNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in water and ethanol;  insoluble in diethyl ether and benzene;  very soluble in acetic acid
Soluble in water and ethanol
In water, 140 g per 100 g at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Tris(hydroxymethyl)ethane (CAS 77-85-0) Technical Profile: A Tri-Functional Neopentyl Polyol for High-Performance Resins and Lubricants


1,1,1-Tris(hydroxymethyl)ethane (TME, CAS 77-85-0), also known as trimethylolethane, is a tri-functional polyol with a compact neopentyl core structure, featuring three primary hydroxyl groups bonded to a central quaternary carbon [1]. This configuration imparts inherent stability to its ester derivatives against thermal, hydrolytic, and oxidative degradation . As a versatile chemical intermediate, TME is widely utilized in the synthesis of alkyd and polyester resins, polyurethane foams, and high-performance synthetic lubricants based on polyol esters .

Why 1,1,1-Tris(hydroxymethyl)ethane Cannot Be Simply Replaced by Generic Triols in Critical Formulations


While several tri-functional polyols are available, the performance of 1,1,1-Tris(hydroxymethyl)ethane (TME) is uniquely dictated by its molecular architecture. The compact neopentyl structure, where all three hydroxymethyl groups are attached directly to a central carbon atom also bearing a methyl group, results in a distinct set of thermophysical properties compared to its closest analogs, trimethylolpropane (TMP) and pentaerythritol (PE) [1]. These structural differences translate directly into quantifiable variations in thermal conductivity, phase transition behavior, and the resulting stability and performance of derived materials like resins and lubricants [2]. Generic substitution without accounting for these specific metrics can lead to compromised thermal management, altered crosslinking density, and reduced long-term durability in the final application.

Quantitative Differentiation Evidence for 1,1,1-Tris(hydroxymethyl)ethane Against Key Analogues


1,1,1-Tris(hydroxymethyl)ethane Exhibits Superior Solid-State Thermal Conductivity Relative to Pentaerythritol

In a direct head-to-head calorimetric study, the thermal conductivity (λ) of solid 1,1,1-Tris(hydroxymethyl)ethane (TME, denoted as PG) was found to be consistently and quantifiably higher than that of pentaerythritol (PE) across the measured temperature range of 20°C to 200°C [1]. At 20°C, the thermal conductivity of TME was 0.360 W·m⁻¹·K⁻¹, which is 34.3% greater than the value of 0.268 W·m⁻¹·K⁻¹ measured for PE. This differential is maintained across the entire temperature spectrum up to 200°C, where TME exhibits a λ of 0.390 W·m⁻¹·K⁻¹ compared to PE's 0.315 W·m⁻¹·K⁻¹ [1].

Thermal Conductivity Phase Change Materials Calorimetry

1,1,1-Tris(hydroxymethyl)ethane Demonstrates a Higher Enthalpy of Solid-Solid Phase Transition Compared to Neopentylglycol

A direct comparison of calorimetric data reveals that 1,1,1-Tris(hydroxymethyl)ethane (TME) possesses a significantly higher enthalpy of solid-solid phase transition (ΔH_trs) than neopentylglycol (NPG). The enthalpy of the first-order phase transition for TME at 358.2 K was measured at 21.24 kJ·mol⁻¹ [1], whereas the corresponding value for NPG is 12.8 kJ·mol⁻¹ at 313 K [2]. This represents a 66% greater enthalpy change for TME, indicating a substantially higher capacity for latent heat storage during its solid-state phase transition.

Phase Change Materials Calorimetry Energy Storage

Synthesis of 1,1,1-Tris(hydroxymethyl)ethane Yields Higher Purity Product than Pentaerythritol Due to Reduced Condensation Byproducts

A key differentiation in the manufacturing process lies in the purity of the crude product. Unlike pentaerythritol synthesis, which is known to form significant amounts of condensed byproducts like dipentaerythritol (8-20%), the preparation of 1,1,1-Tris(hydroxymethyl)ethane (TME) is not complicated by the formation of condensed polyols [1]. Consequently, optimized reaction conditions can yield high-purity TME product approaching 90% of the theoretical yield based on propionaldehyde input [1].

Synthetic Yield Process Chemistry Purity

1,1,1-Tris(hydroxymethyl)ethane Copolymerization with PET Increases Molecular Weight Less than Pentaerythritol, Offering Finer Control Over Polymer Properties

When incorporated as a multifunctional comonomer in poly(ethylene terephthalate) (PET) at concentrations of 0.04–0.15 mol%, 1,1,1-Tris(hydroxymethyl)ethane (TME) and pentaerythritol both increase the molecular weight of the resulting copolymer [1]. However, the effect is observed significantly with pentaerythritol, resulting in broader molecular weight distributions. TME provides a more moderate increase in molecular weight, which is advantageous for processing and property control [1].

Polymer Chemistry Copolymerization Molecular Weight Control

High-Value Application Scenarios for 1,1,1-Tris(hydroxymethyl)ethane Based on Demonstrated Performance Differentiation


High-Performance Phase Change Materials (PCMs) for Thermal Energy Storage and Smart Textiles

The superior solid-state thermal conductivity of 1,1,1-Tris(hydroxymethyl)ethane (TME) compared to pentaerythritol [1], combined with its high enthalpy of phase transition [2], positions it as an exceptional candidate for advanced thermal energy storage systems. This is validated by its application in microencapsulated PCMs for smart textiles, where TME hydrate microcapsules exhibited a latent heat storage capacity of up to 224.7 J/g [3]. This combination of efficient heat transfer and high energy storage density is a direct outcome of TME's unique molecular properties, enabling the development of more effective thermo-regulating fabrics and compact thermal management solutions.

Synthesis of Polyol Esters for Premium Synthetic Lubricants and Fire-Resistant Hydraulic Fluids

The inherent thermal and hydrolytic stability of esters derived from TME's neopentyl core [1] is a key enabler for high-performance lubricants. This is evidenced by the successful formulation of TME-based esters that meet the stringent specifications of ISO VG 46 fire-resistant hydraulic fluids [2]. The cleaner synthetic route to TME, which avoids the formation of condensed byproducts common in pentaerythritol production [3], ensures a more consistent and higher-purity polyol feedstock, which is critical for synthesizing esters with predictable and reliable performance in extreme temperature and pressure environments.

Controlled Copolymerization for Tailored Polyester and Alkyd Resins

For applications requiring precise control over polymer architecture, 1,1,1-Tris(hydroxymethyl)ethane offers a distinct advantage over pentaerythritol. As demonstrated in PET copolymerization, TME provides a more moderate increase in molecular weight compared to the significant and often broader effect of pentaerythritol [1]. This allows formulators to increase crosslinking density and improve mechanical properties without risking excessive viscosity or processing difficulties associated with uncontrolled branching. This fine-tuned control is particularly valuable in the production of high-solids coatings, specialty alkyd resins, and other applications where rheology and film properties must be precisely balanced.

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